molecular formula C13H20ClNO B13216936 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol

2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol

Cat. No.: B13216936
M. Wt: 241.76 g/mol
InChI Key: YLQWYNQNQQLOSM-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol is a chemical compound with the molecular formula C13H20ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, an ethylamino group, and a methylbutanol group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol typically involves the reaction of 4-chlorophenylacetonitrile with 3-methyl-2-butanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 4-chlorophenylacetonitrile is reacted with 3-methyl-2-butanone in the presence of a base such as sodium hydride (NaH) to form an intermediate.

    Step 2: The intermediate is then reduced using lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as distillation and chromatography ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or amines to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives

Scientific Research Applications

2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol

InChI

InChI=1S/C13H20ClNO/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11/h4-7,9-10,13,15-16H,8H2,1-3H3

InChI Key

YLQWYNQNQQLOSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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